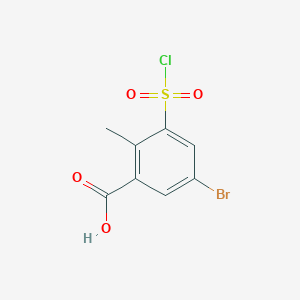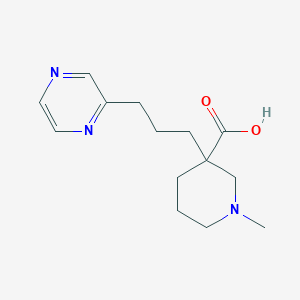![molecular formula C20H25N3 B1444323 3,7,9-Triazabicyclo[3.3.1]nonan, 3,9-bis(Phenylmethyl)- CAS No. 864448-31-7](/img/structure/B1444323.png)
3,7,9-Triazabicyclo[3.3.1]nonan, 3,9-bis(Phenylmethyl)-
Übersicht
Beschreibung
“3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-” is a chemical compound with the CAS Number: 1630907-28-6 . It has a molecular weight of 380.36 . The IUPAC name for this compound is 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H25N3.2ClH/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Molekularstruktur und Konformationsanalyse
Die molekulare Struktur und die konformationelle und rotationelle Zusammensetzung von 3,7,9-Tris(Trifluoromethylsulfonyl)-3,7,9-Triazabicyclo[3.3.1]nonan wurden durch synchrone Gasphasen-Elektronenbeugung/Massenspektrometrie (GED/MS) und theoretische Berechnungen untersucht . Diese Forschung liefert einzigartige Informationen über die Struktur und die konformationellen Präferenzen des Moleküls .
Gasphasen-Elektronenbeugung (GED)-Messungen
Gasphasen-Elektronenbeugungsmessungen (GED) liefern Forschern einzigartige Informationen über die Struktur und die konformationellen Präferenzen der untersuchten Moleküle, die sich oft von denen desselben Moleküls in Lösung oder im Kristall unterscheiden . Diese Anwendung ist entscheidend für das Verständnis des Verhaltens des Moleküls in verschiedenen Zuständen .
Dichtefunktionaltheorie (DFT)-Berechnungen
Das Molekül wurde mit DFT-Berechnungen untersucht, einem methodischen quantenmechanischen Modellierungsverfahren, das in Physik, Chemie und Materialwissenschaften eingesetzt wird, um die elektronische Struktur von Vielteilchensystemen zu untersuchen . Dies hilft bei der Vorhersage des Verhaltens des Moleküls unter verschiedenen Bedingungen .
Synthese von Diiron-Dithiolat-Komplexen
Als Ligand wurde es bei der Synthese von Diiron-Dithiolat-Komplexen der Fe-only-Hydrogenase verwendet, um die Hydro- und Protophilie des aktiven Zentrums zu verbessern . Diese Anwendung ist bedeutsam im Bereich der bioanorganischen Chemie .
Herstellung von (η 6 -Aren)-Ruthenium(II)-Komplexen
Das Molekül wurde zur Herstellung von (η 6 -Aren)-Ruthenium(II)-Komplexen verwendet, die als Katalysatoren bei der Reduktion von allylischen Alkoholen eingesetzt werden . Diese Anwendung ist wichtig im Bereich der Katalyse .
Behandlung von psychotischen und neurodegenerativen Erkrankungen
Die Azabicyclo[3.3.1]nonan-Derivate sollen verschiedene biologische Anwendungen haben. So sind beispielsweise 1-Azabicyclo[3.3.1]nonane zur Behandlung von psychotischen und neurodegenerativen Erkrankungen geeignet . Diese Anwendung ist bedeutsam im Bereich der pharmazeutischen Chemie .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Eigenschaften
IUPAC Name |
3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGAGSGIFAHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(N2CC3=CC=CC=C3)CN1)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730677 | |
| Record name | 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-31-7 | |
| Record name | 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1444240.png)

![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)



![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)





![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)

